5-Hydroxy-clethodim Sulfone
Overview
Description
5-Hydroxy-clethodim sulfone is a chemical compound derived from clethodim, a selective herbicide widely used in agriculture to control grassy weeds in crops such as soybeans, corn, and cotton . This compound is an impurity formed during the degradation of clethodim and is often analyzed in residue studies to ensure the safety and efficacy of the herbicide .
Mechanism of Action
Target of Action
5-Hydroxy-clethodim Sulfone is an impurity derived from the herbicide clethodim . The primary target of clethodim, and by extension this compound, is acetyl coenzyme A carboxylase , an enzyme common to the pathways of fatty acid biosynthesis .
Mode of Action
The compound exerts its activity by inhibiting acetyl coenzyme A carboxylase . This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical pathways it is involved in.
Biochemical Pathways
The inhibition of acetyl coenzyme A carboxylase by this compound affects the biosynthesis of fatty acids . This disruption can lead to downstream effects such as the alteration of cell membrane integrity and function, ultimately leading to the death of the target organism.
Pharmacokinetics
Studies on clethodim, the parent compound, show that it is rapidly metabolized, with little or no parent compound being found in the mature plants . The major metabolites found were the sulphoxide and sulphone, together with their conjugates, 5-hydroxy sulphoxide and 5-hydroxy sulphone . These findings suggest that this compound may have similar ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of clethodim. The inhibition of acetyl coenzyme A carboxylase leads to a disruption in fatty acid biosynthesis, which can affect cell membrane integrity and function, ultimately leading to the death of the target organism .
Preparation Methods
The preparation of 5-hydroxy-clethodim sulfone involves several steps, starting with the extraction of clethodim from plant tissues using methanol and/or water . The extract is then subjected to cleanup processes, including alkaline precipitation and acidic back extraction . The compound is further oxidized to a dicarboxylic acid, derivatized to the dimethyl ester, and purified by liquid-liquid partitioning . The final product is measured using gas chromatography with a flame photometric detector in the sulfur mode .
Chemical Reactions Analysis
5-Hydroxy-clethodim sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions include clethodim sulfoxide and clethodim sulfone . These reactions are essential for understanding the compound’s behavior in different environmental and biological contexts .
Scientific Research Applications
5-Hydroxy-clethodim sulfone has several scientific research applications. In chemistry, it is used as a reference standard for residue analysis in agricultural products . In biology, it helps in studying the metabolic pathways of clethodim in plants and animals . In medicine, it is used to investigate the potential toxicological effects of clethodim and its metabolites . Industrially, it aids in the development of safer and more effective herbicides .
Comparison with Similar Compounds
5-Hydroxy-clethodim sulfone can be compared with other similar compounds such as clethodim sulfoxide, sethoxydim, and 5-hydroxy-sethoxydim sulfone . While all these compounds share a common sulfone or sulfoxide moiety, this compound is unique due to its specific hydroxylation pattern . This uniqueness affects its chemical reactivity and biological activity, making it a valuable compound for residue analysis and toxicological studies .
Properties
IUPAC Name |
2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3,5-dihydroxycyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO6S/c1-4-13(19-25-8-6-7-18)16-14(20)10-17(22,11-15(16)21)9-12(3)26(23,24)5-2/h6-7,12,20,22H,4-5,8-11H2,1-3H3/b7-6+,19-13- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOFXVKKEAYRFD-IWQANLMDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOCC=CCl)C1=C(CC(CC1=O)(CC(C)S(=O)(=O)CC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)(CC(C)S(=O)(=O)CC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016619 | |
Record name | 5-Hydroxy-Clethodim Sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111031-11-9 | |
Record name | 5-Hydroxy-Clethodim Sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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